molecular formula C9H11N B084679 5,6,7,8-Tetrahydroquinoline CAS No. 10500-57-9

5,6,7,8-Tetrahydroquinoline

Cat. No.: B084679
CAS No.: 10500-57-9
M. Wt: 133.19 g/mol
InChI Key: YQDGQEKUTLYWJU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241127. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry : 5,6,7,8-Tetrahydroquinolines, especially those with trifluoromethyl groups, are important in medicinal chemistry due to their stable bicyclic ring and metabolic stability. These compounds are synthesized using optimized one-pot procedures for potential use in drug development (Johnson et al., 2013).

  • Chiral Synthesis : The synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinolines is significant in pharmaceutical research. Techniques like lipase-catalyzed kinetic acetylation have been developed to create these enantiomerically pure compounds, which are important in the synthesis of various pharmaceuticals (Uenishi & Hamada, 2002).

  • Gastrointestinal Therapeutics : Thioureas derived from 5,6,7,8-tetrahydroquinoline show potential antiulcer and antisecretory activities. They are explored for their protective properties against gastric erosions, highlighting their therapeutic potential (Beattie et al., 1977).

  • Green Chemistry : Eco-friendly synthesis methods using 5,6,7,8-tetrahydroquinolines have been developed for constructing multifunctionalized benzenes. These methods emphasize environmental sustainability in chemical synthesis (Damera & Pagadala, 2023).

  • Anticancer Research : Certain derivatives of this compound have been studied for their anti-inflammatory and anticancer properties. This includes synthesis and evaluation of novel quinoline derivatives for potential use in cancer therapy (Ahmed, Badahdah, & Qassar, 2017).

  • NF-κB Inhibitors : Novel 1,2,3,4-tetrahydroquinoline scaffolds have been identified as potent inhibitors of NF-κB transcriptional activity, demonstrating significant cytotoxicity against various human cancer cell lines (Jo et al., 2016).

Mechanism of Action

Biochemical Pathways

THQ’s downstream effects involve pathways related to liver function, detoxification, and metabolism. These include cytochrome P450 enzymes (CYPs) responsible for drug metabolism and xenobiotic processing .

Action Environment

Environmental factors, such as diet, exposure to toxins, and liver health, likely influence THQ’s efficacy and stability

Safety and Hazards

5,6,7,8-Tetrahydroquinoline is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Future Directions

The wide use of quinoline derivatives is determined by their high pharmacological activity which depends on the chemical structure of the compounds. Therefore, the synthesis of new quinoline derivatives continues and is a promising direction among chemists, pharmacists, and drug developers .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline
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InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID40146911
Record name 5,6,7,8-Tetrahydroquinoline
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Molecular Weight

133.19 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 5,6,7,8-Tetrahydroquinoline
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CAS No.

10500-57-9
Record name 5,6,7,8-Tetrahydroquinoline
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Record name 5,6,7,8-Tetrahydroquinoline
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Record name 5,6,7,8-tetrahydroquinoline
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Record name 5,6,7,8-TETRAHYDROQUINOLINE
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Synthesis routes and methods

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,6,7,8-tetrahydroquinoline?

A1: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, mass spectrometry data is available for both this compound and its isomer, 1,2,3,4-tetrahydroquinoline. Their fragmentation patterns, influenced by the position of the saturated ring, have been characterized. Deuterated analogs of both isomers have also been analyzed to further understand the fragmentation mechanisms. []

Q3: What is a common starting material for the synthesis of this compound?

A3: Quinoline is commonly used as a starting material for the synthesis of this compound. Catalytic hydrogenation of quinoline, followed by isomerization, can lead to the formation of the desired product. []

Q4: Can 5,6,7,8-tetrahydroquinolines be synthesized from Mannich bases?

A4: Yes, a recent method utilizes Mannich bases as enone precursors in a domino reaction with an enolizable ketone and ammonia. This environmentally friendly method, promoted by Montmorillonite K-10, provides a regioselective pathway for synthesizing diverse polysubstituted pyridines and 5,6,7,8-tetrahydroquinolines. []

Q5: How are this compound-8-carboxamides and thiocarboxamides prepared?

A5: Reacting the 8-lithio derivative of this compound with trimethylsilyl isocyanate or isothiocyanate, followed by hydrolysis, offers a convenient one-step synthesis for these compounds. []

Q6: Can di-isopropylcyanamide be used to synthesize 8-cyano-5,6,7,8-tetrahydroquinolines?

A6: Yes, di-isopropylcyanamide is an effective reagent for converting 8-lithio-5,6,7,8-tetrahydroquinolines into their corresponding 8-cyano derivatives. Interestingly, 8,8-dicyano derivatives are not formed during this reaction. []

Q7: What factors influence the reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with silyl isothiocyanates?

A7: Solvent polarity and the steric and electronic properties of the substituents on silicon significantly influence whether the reaction favors carbophilic attack (thioamidation) or silicophilic attack. []

Q8: Are there regioselective syntheses available for optically active methyl-substituted 5,6,7,8-tetrahydroquinolines?

A8: Yes, five different synthetic routes have been explored for the regioselective preparation of optically active (R)-5-methyl- and (R)-7-methyl-5,6,7,8-tetrahydroquinolines, starting from (+)-(R)-3-methylcyclohexanone. []

Q9: Do this compound derivatives exhibit anti-inflammatory activity?

A9: Yes, modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines, known for their antiulcer properties, have led to the development of compounds with notable in vivo anti-inflammatory activity. These include alkenes derived from 5,6,7,8-tetrahydroquinolines, analogs where the 8-benzylidene CH linkage is replaced, and 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines. [, ]

Q10: Have any this compound derivatives shown potential as antihypoxic agents?

A10: Yes, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and their pyridocinnoline derivatives, synthesized by reacting with substituted hydrazines, have demonstrated promising antihypoxic activity in normobaric hypoxia models. The presence and position of substituents on the phenyl ring significantly influence their activity. []

Q11: What is the antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide)?

A11: Tiquinamide displays potent antisecretory activity in various animal models. It effectively inhibits basal and stimulated gastric acid secretion in rats, guinea pigs, cats, dogs, and monkeys. This suggests a potential therapeutic application in managing gastric acid secretion. [, , ]

Q12: What are the potential applications of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric catalysis?

A12: Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, like CAMPY and Me-CAMPY, are promising ligands for Cp* metal complexes used in the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. These reactions are important for synthesizing biologically relevant alkaloids. While enantioselectivities are currently modest, achieving full conversion with hindered substrates highlights their potential for further development. []

Q13: Do this compound derivatives exhibit any affinity for dopamine receptors?

A13: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and tested for their affinity towards dopamine receptors. While they don't interact with the D-1 receptor, some derivatives, particularly those with N-n-propyl-N-phenylethylamino or N,N-di-n-propylamino groups, effectively displace spiperone from D-2 receptor binding sites. []

Q14: What is the significance of 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline in pharmaceutical research?

A14: 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline is a key intermediate in the synthesis of Huperzine A, a compound known for its potential therapeutic benefits in Alzheimer's disease. A five-step synthetic route has been developed, using readily available starting materials, to produce this crucial intermediate. []

Q15: What are the critical properties of this compound?

A15: The critical temperature of this compound is 746 ± 2 K, while its critical density is 304 ± 3 kg·mol-1. The critical pressure, derived from fitting procedures, is 3975 ± 40 kPa. This information is valuable for understanding the behavior of the compound under extreme conditions. []

Q16: How does the presence of this compound affect the hydrotreatment of 8-hydroxyquinoline?

A16: During the hydrotreatment of 8-hydroxyquinoline, it primarily undergoes hydrodeoxygenation through various pathways to form this compound. This highlights the compound's role as an intermediate in the hydrodenitrogenation network of quinoline. []

Q17: Have any computational studies been conducted on this compound derivatives?

A17: Yes, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds within the active site of p38 mitogen-activated protein kinase (MAPK) have been performed. These studies aim to identify potential anti-inflammatory lead compounds. 2-(Pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine emerged as a promising candidate due to its favorable binding energy. []

Q18: How does the structure of this compound derivatives relate to their anti-inflammatory activity?

A18: The structure of this compound derivatives significantly impacts their anti-inflammatory activity. For instance, modifications to the 8-benzylidene group, replacement of the CH linkage in 8-benzylidene derivatives, and substitutions at the 2-position of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines all affect the potency and efficacy in models of inflammation. [, ]

Q19: How is this compound metabolized?

A19: While specific details about the metabolic pathways of this compound are not provided in the articles, its role as an intermediate in the hydrodenitrogenation of quinoline suggests that it likely undergoes further degradation or transformation in biological systems. Further research is needed to fully elucidate its metabolic fate. []

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